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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

An in-depth examination of the selective FGFR1-3 inhibitor, CPL304110, reveals promising
early clinical activity as a monotherapy in patients with advanced solid malignancies harboring
FGFR aberrations. While clinical data on its combination with immunotherapy is not yet
available, preclinical rationale suggests a potential synergistic effect, positioning CPL304110
as a candidate for future combination strategies.

CPL304110 is an orally bioavailable tyrosine kinase inhibitor that selectively targets fibroblast
growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2] Dysregulation of the FGFR signaling
pathway is a known driver in various cancers, making it a key target for therapeutic
intervention.[2][3] Preclinical studies have demonstrated the potent and selective inhibitory
activity of CPL304110 against FGFR-dependent cancer cell lines and in in-vivo patient-derived
xenograft (PDTX) models.[2][3][4][5][6] These encouraging preclinical results prompted the
initiation of a Phase | clinical trial to evaluate its safety and efficacy in humans.[3][5]

CPL304110 Monotherapy: Early Clinical Findings

A phase IA clinical trial (NCT04149691) provided the first human data on CPL304110, showing
a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients
with advanced solid tumors.[7][8]

Efficacy Data
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The preliminary efficacy results from the phase IA trial are summarized below. The study
included patients who were not screened for FGFR aberrations and those with confirmed
FGFR alterations.

Patients with FGFR

Efficacy Endpoint All Patients (N=21) .
Aberrations

Objective Response Rate

14.3%[7][8] 50.0%[7]
(ORR)
Partial Response (PR) 3[718] Not specified
Stable Disease (SD) 10[7] Not specified

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress
2023.[7]

Safety and Tolerability

CPL304110 was generally well-tolerated. The most common treatment-related adverse events
(TRAES) were of low grade.

Frequency in Overall
Adverse Event (AE) ) Grade 23 TRAE
Population

Oral cavity fungal infection (1

Ocular Toxicity 23.8%][7] ]
patient)[7]
) Alkaline phosphatase increase
Anemia 19.0%][7][8] ]
(1 patient)[7]
Dry Eyes 14.3%[7]
Dry Mouth 14.3%][7]

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress
2023.[7]

The Prospect of Immunotherapy Combination

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://www.researchgate.net/publication/369102907_46O_Preliminary_results_from_a_phase_IA_trial_of_selective_FGFR1-3_inhibitor_CPL304110_in_patients_with_FGFR-deregulated_advanced_solid_malignancies
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://www.researchgate.net/publication/369102907_46O_Preliminary_results_from_a_phase_IA_trial_of_selective_FGFR1-3_inhibitor_CPL304110_in_patients_with_FGFR-deregulated_advanced_solid_malignancies
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://www.researchgate.net/publication/369102907_46O_Preliminary_results_from_a_phase_IA_trial_of_selective_FGFR1-3_inhibitor_CPL304110_in_patients_with_FGFR-deregulated_advanced_solid_malignancies
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

While no clinical data currently exists for CPL304110 in combination with immunotherapy, the
development company, Celon Pharma, has indicated potential for the drug in such
combinations.[9] The rationale for combining FGFR inhibitors with immune checkpoint inhibitors
(ICIs) is based on the potential for synergistic effects. FGFR signaling has been implicated in
creating an immunosuppressive tumor microenvironment. By inhibiting FGFR, CPL304110 may
enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response.

Experimental Protocols
CPL304110 Phase IA Clinical Trial (NCT04149691)

Study Design: A phase I, open-label, multicenter, dose-escalation study.[10]
Objectives:

e Primary: To assess the safety and tolerability of CPL304110 and determine the
recommended phase Il dose (RP2D).[8]

e Secondary: To evaluate the preliminary anti-tumor activity and pharmacokinetics of
CPL304110.[8]

Patient Population: Adult patients with advanced solid malignancies.[8][10] The trial included
cohorts of patients not screened for FGFR aberrations and cohorts of patients with
documented FGFR aberrations.[7][8]

Treatment: CPL304110 was administered orally once or twice daily in 28-day cycles.[7][8]
Dose escalation ranged from 12.5 mg to 175 mg.[7][8]

Assessments:
o Safety: Monitored through the incidence and severity of adverse events.

o Efficacy: Tumor response was evaluated using computed tomography-based RECIST 1.1
criteria.[8]

o Pharmacokinetics: To assess drug absorption, distribution, metabolism, and excretion.[8]

Visualizing the Science
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Caption: CPL304110 inhibits FGFR signaling to block tumor growth.

CPL304110 Phase IA Trial Workflow
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Caption: Workflow of the CPL304110 Phase IA clinical trial.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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